

# Application Notes and Protocols: ND-646 in NSCLC Mouse Models

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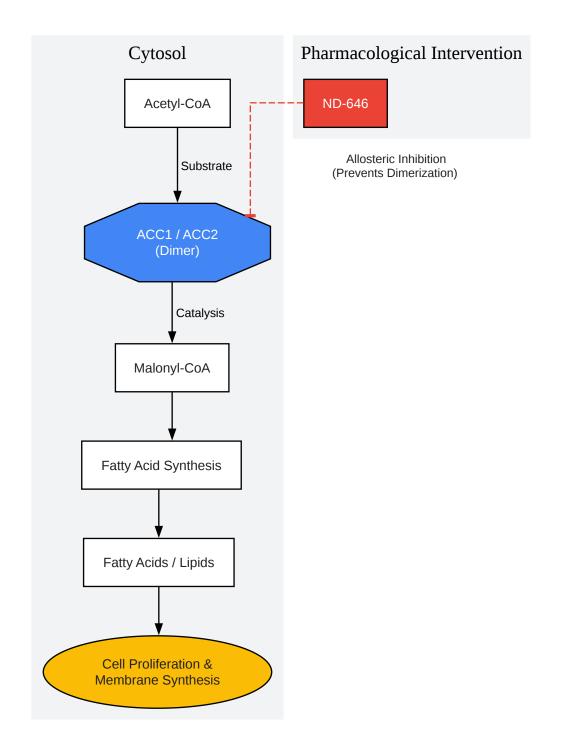
#### Introduction

ND-646 is a potent, allosteric inhibitor of Acetyl-CoA Carboxylase (ACC), the rate-limiting enzyme in de novo fatty acid synthesis (FASyn).[1][2] It targets both ACC isoforms, ACC1 and ACC2, by preventing their dimerization, a process essential for their enzymatic activity.[1][3][4] In many cancer types, including non-small cell lung cancer (NSCLC), there is an increased reliance on FASyn to produce lipids required for membrane synthesis in rapidly proliferating cells.[1][5] Therefore, inhibiting ACC presents a promising therapeutic strategy. Preclinical studies have demonstrated that ND-646 can suppress tumor growth in various NSCLC mouse models, both as a monotherapy and in combination with standard-of-care agents like carboplatin.[1][2][6] These notes provide a detailed summary of the dosages, administration protocols, and key findings from these preclinical studies.

## **Mechanism of Action: ND-646 Signaling Pathway**

**ND-646** inhibits the enzymatic activity of both ACC1 and ACC2.[1][4] ACC catalyzes the conversion of acetyl-CoA to malonyl-CoA, the first committed step in FASyn. By binding to the biotin carboxylase (BC) domain of ACC, **ND-646** disrupts enzyme dimerization and blocks its function.[1][3] This leads to a depletion of fatty acids, which are crucial for cancer cell proliferation and survival, ultimately inducing apoptosis and inhibiting tumor growth.[1][6]





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Caption: Mechanism of ND-646 action on the fatty acid synthesis pathway.

## **Quantitative Data Summary**







The following tables summarize the dosage and administration of **ND-646** in various NSCLC mouse models as reported in preclinical studies.

Table 1: ND-646 Monotherapy in NSCLC Mouse Models



Mouse Model	Cell Line <i>l</i> Genotype	ND-646 Dosage & Schedule	Administration Route	Key Outcomes
Athymic Nude Mice	A549 (subcutaneous xenograft)	25 mg/kg QD	Oral (PO)	Ineffective at inhibiting tumor growth.[1]
Athymic Nude Mice	A549 (subcutaneous xenograft)	25 mg/kg BID	Oral (PO)	Significant inhibition of tumor growth.[1]
Athymic Nude Mice	A549 (subcutaneous xenograft)	50 mg/kg QD	Oral (PO)	Significant inhibition of tumor growth.[1]
Athymic Nude Mice	A549 (subcutaneous xenograft)	50 mg/kg BID	Oral (PO)	39% decrease in BrdU positive (proliferating) cells.[1]
Athymic Nude Mice	A549 (subcutaneous xenograft)	100 mg/kg BID	Oral (PO)	49% decrease in BrdU positive (proliferating) cells.[1]
SCID Mice	A549 (intravenous xenograft)	50 mg/kg BID	Oral (PO)	80% reduction in tumor area to total lung area ratio after 6 weeks.[6] Significant decrease in palmitate and stearate levels.



Genetically Engineered	Kras;Trp53-/- (KP)	50 mg/kg BID	Oral (PO)	Markedly suppressed lung tumor growth.[1]
Genetically Engineered	Kras;Stk11-/- (KL)	50 mg/kg BID	Oral (PO)	Markedly suppressed lung tumor growth.[1]

Table 2: ND-646 Combination Therapy in NSCLC Mouse Models

Mouse Model	Genotype	Combinatio n Agent	ND-646 Dosage & Schedule	Combinatio n Agent Dosage & Schedule	Key Outcomes
Genetically Engineered	Kras;Trp53-/- (KP)	Carboplatin	50 mg/kg BID (PO)	25 mg/kg every 3 days (IP)	Greater reduction in tumor growth compared to single-agent treatments.[1]
Genetically Engineered	Kras;Stk11-/- (KL)	Carboplatin	50 mg/kg BID (PO)	25 mg/kg every 3 days (IP)	Greater reduction in tumor growth compared to single-agent treatments.[1] [6]

## **Experimental Protocols**

## **Protocol 1: ND-646 Formulation and Administration**

This protocol describes the preparation and administration of ND-646 for in vivo mouse studies.



### Materials:

- ND-646 compound
- Vehicle solution (e.g., 0.5% methylcellulose, 0.2% Tween 80 in sterile water)
- Oral gavage needles (20-22 gauge, curved or straight)
- Syringes (1 mL)
- Balance and weighing materials
- Vortex mixer and/or sonicator

#### Procedure:

- Calculation: Determine the total amount of ND-646 required based on the number of mice,
   their average weight, the dose (e.g., 50 mg/kg), and the dosing volume (typically 10 mL/kg).
- Formulation:
  - Weigh the calculated amount of ND-646 powder.
  - Prepare the required volume of the vehicle solution.
  - Gradually add the ND-646 powder to the vehicle while vortexing to create a uniform suspension.
  - Sonication may be used if necessary to improve the homogeneity of the suspension.
  - Prepare fresh daily or as stability allows.
- Administration:
  - Weigh each mouse immediately before dosing to calculate the precise volume to be administered.
  - Thoroughly resuspend the formulation by vortexing before drawing it into the syringe.

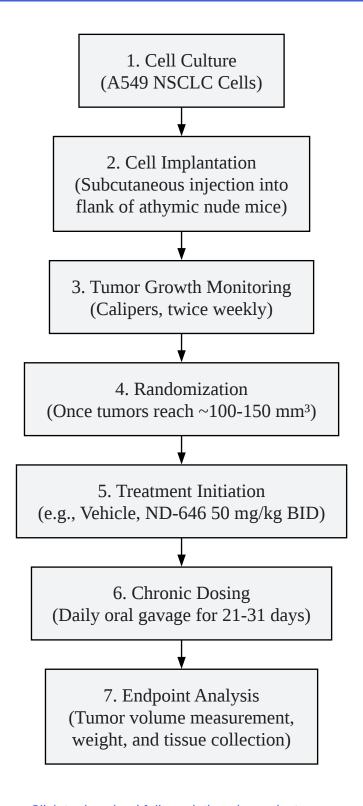


- Administer the calculated volume to the mouse via oral gavage (PO).
- Ensure proper technique to avoid aspiration or injury to the esophagus.
- For twice-daily (BID) dosing, administrations should be spaced appropriately (e.g., 8-12 hours apart).

# Protocol 2: Subcutaneous Xenograft Mouse Model Study

This protocol outlines the workflow for evaluating **ND-646** in a subcutaneous NSCLC xenograft model.





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Caption: Experimental workflow for an NSCLC subcutaneous xenograft study.

Methodology:

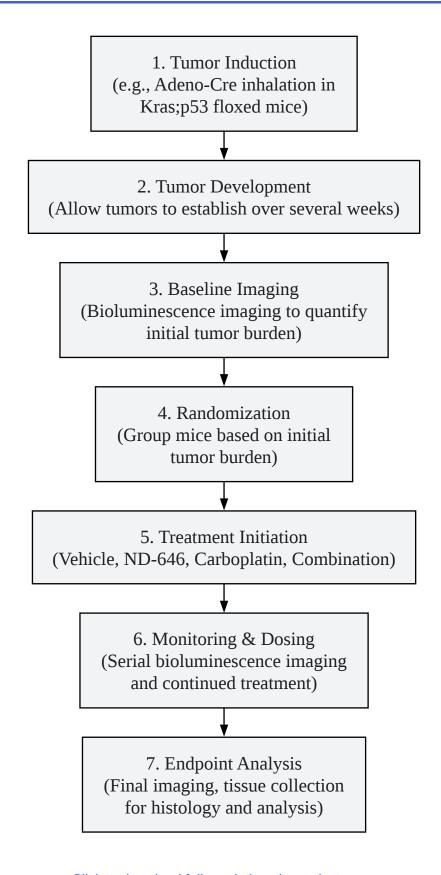


- Cell Culture: Culture A549 human NSCLC cells in appropriate media (e.g., DMEM with 10% FBS) under standard conditions (37°C, 5% CO<sub>2</sub>).[4]
- Implantation: Harvest cells and resuspend in a suitable medium (e.g., PBS or Matrigel). Inject approximately 2-5 x 10<sup>6</sup> cells subcutaneously into the flank of 6-8 week old athymic nude mice.
- Tumor Monitoring: Monitor tumor growth by measuring the length and width with calipers 2-3 times per week. Calculate tumor volume using the formula: (Width² x Length) / 2.
- Randomization: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment and control groups.
- Treatment: Begin dosing according to Protocol 1. Monitor animal body weight and general health throughout the study.
- Endpoint: Continue treatment for the specified duration (e.g., 31 days).[1] At the study endpoint, euthanize the mice, and excise the tumors for weighing and downstream analysis (e.g., immunohistochemistry for P-ACC or BrdU).[1]

# Protocol 3: Genetically Engineered Mouse Model (GEMM) Study

This protocol is for efficacy testing in autochthonous lung tumor models, such as Kras;Trp53-/-(KP) or Kras;Stk11-/- (KL) mice.





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Caption: Experimental workflow for an NSCLC GEMM study.



### Methodology:

- Tumor Induction: Induce lung tumors in GEMMs (e.g., KrasLSLG12D;Trp53fl/fl) via inhalation of an adenovirus expressing Cre recombinase.
- Tumor Development: Allow tumors to develop for a period of 8-12 weeks post-induction.
- Baseline Assessment: Perform baseline tumor burden assessment using a non-invasive imaging modality, such as bioluminescence imaging (for luciferase-expressing models) or magnetic resonance imaging (MRI).[6]
- Randomization: Randomize mice into treatment groups based on the initial tumor burden to ensure even distribution.
- Treatment: Initiate treatment with ND-646 (e.g., 50 mg/kg BID, PO) and/or carboplatin (e.g., 25 mg/kg, IP, every 3 days) as per the study design.[6]
- Efficacy Monitoring: Monitor tumor progression throughout the study by performing serial imaging at regular intervals (e.g., weekly).
- Endpoint: At the conclusion of the study, perform final imaging and harvest lung tissues for histological analysis (e.g., H&E staining, tumor counting) and pharmacodynamic assessments.

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